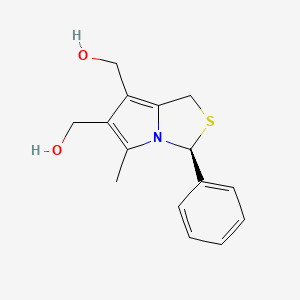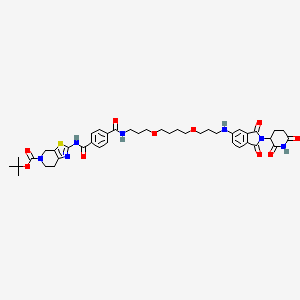
Biotin-PEG7-Maleimide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Biotin-PEG7-Maleimide: is a biotinylation reagent that reacts with thiol groups (SH). It is commonly used in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates. The compound consists of biotin, a polyethylene glycol (PEG) spacer, and a maleimide group. The PEG spacer enhances the solubility and flexibility of the molecule, while the maleimide group allows for specific and efficient conjugation to thiol groups.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Biotin-PEG7-Maleimide typically involves the following steps:
Activation of Biotin: Biotin is first activated by reacting with a suitable activating agent, such as N-hydroxysuccinimide (NHS), to form biotin-NHS.
PEGylation: The activated biotin is then reacted with a PEG derivative, such as PEG7-amine, to form Biotin-PEG7.
Maleimide Conjugation: Finally, the Biotin-PEG7 is reacted with a maleimide derivative to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity. The product is typically purified using techniques like chromatography and crystallization.
化学反応の分析
Types of Reactions: Biotin-PEG7-Maleimide primarily undergoes conjugation reactions with thiol groups. The maleimide group reacts specifically with free thiol groups at pH 6.5-7.5 to form stable thioether bonds.
Common Reagents and Conditions:
Reagents: Thiol-containing molecules, such as cysteine residues in proteins.
Conditions: The reaction is typically carried out in aqueous buffers at pH 6.5-7.5.
Major Products: The major product of the reaction is a biotinylated molecule with a stable thioether bond.
科学的研究の応用
Chemistry: Biotin-PEG7-Maleimide is used in the synthesis of bioconjugates, such as antibody-drug conjugates (ADCs). It allows for the specific and efficient conjugation of biotin to thiol-containing molecules.
Biology: In biological research, this compound is used for labeling proteins and other biomolecules. The biotinylated molecules can be detected and purified using avidin or streptavidin-based methods.
Medicine: In medicine, this compound is used in the development of targeted therapies, such as ADCs. These conjugates can selectively deliver cytotoxic agents to cancer cells, minimizing damage to healthy cells.
Industry: In the industrial sector, this compound is used in the production of diagnostic assays and biosensors. The biotinylated molecules can be immobilized on surfaces for detection and analysis.
作用機序
Mechanism: Biotin-PEG7-Maleimide exerts its effects through the formation of stable thioether bonds with thiol groups. The maleimide group reacts specifically with free thiol groups, forming a covalent bond. This allows for the efficient and specific conjugation of biotin to thiol-containing molecules.
Molecular Targets and Pathways: The primary molecular targets of this compound are thiol groups in proteins and other biomolecules. The PEG spacer enhances the solubility and flexibility of the conjugate, while the biotin moiety allows for detection and purification using avidin or streptavidin-based methods.
類似化合物との比較
Biotin-PEG2-Maleimide: Similar to Biotin-PEG7-Maleimide but with a shorter PEG spacer.
Biotin-PEG11-Maleimide: Similar to this compound but with a longer PEG spacer.
Biotin-PEG-Maleimide: A general term for biotinylation reagents with varying PEG spacer lengths.
Uniqueness: this compound offers a balance between solubility and flexibility due to its intermediate PEG spacer length. This makes it suitable for a wide range of applications in bioconjugation and labeling.
特性
分子式 |
C33H55N5O12S |
|---|---|
分子量 |
745.9 g/mol |
IUPAC名 |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C33H55N5O12S/c39-28(4-2-1-3-27-32-26(25-51-27)36-33(43)37-32)34-8-11-44-13-15-46-17-19-48-21-23-50-24-22-49-20-18-47-16-14-45-12-9-35-29(40)7-10-38-30(41)5-6-31(38)42/h5-6,26-27,32H,1-4,7-25H2,(H,34,39)(H,35,40)(H2,36,37,43)/t26-,27-,32-/m0/s1 |
InChIキー |
YIRYEFRAMZLKHD-IUEKTVKYSA-N |
異性体SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 |
正規SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


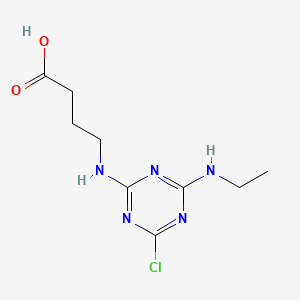

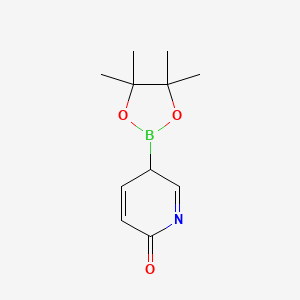
![(12R,18R,21S)-21-benzyl-20-methyl-12-(2-methylpropyl)-3-oxa-11,14,20,23,32,33,34-heptazatetracyclo[30.2.1.04,9.014,18]pentatriaconta-1(35),4,6,8,33-pentaene-10,13,19,22-tetrone](/img/structure/B12369163.png)
![2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-10-[(2R,5S,6R)-6-methyl-5-[methyl(trideuteriomethyl)amino]oxan-2-yl]oxy-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B12369165.png)
![5-amino-3-[4-(4-chlorophenoxy)phenyl]-1-[(3R)-1-cyanopiperidin-3-yl]pyrazole-4-carboxamide](/img/structure/B12369167.png)

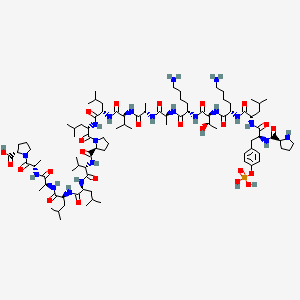

![tetrasodium;6-[2-[(E)-2-[(3E)-3-[(2E)-2-[3,3-dimethyl-5-sulfonato-1-(4-sulfonatobutyl)indol-2-ylidene]ethylidene]-2-(4-sulfonatophenoxy)cyclohexen-1-yl]ethenyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-1-yl]hexanoate](/img/structure/B12369195.png)
